4,5,7-trimethylquinolin-2(1H)-one 4,5,7-trimethylquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 54598-15-1
VCID: VC7514760
InChI: InChI=1S/C12H13NO/c1-7-4-8(2)12-9(3)6-11(14)13-10(12)5-7/h4-6H,1-3H3,(H,13,14)
SMILES: CC1=CC(=C2C(=CC(=O)NC2=C1)C)C
Molecular Formula: C12H13NO
Molecular Weight: 187.242

4,5,7-trimethylquinolin-2(1H)-one

CAS No.: 54598-15-1

Cat. No.: VC7514760

Molecular Formula: C12H13NO

Molecular Weight: 187.242

* For research use only. Not for human or veterinary use.

4,5,7-trimethylquinolin-2(1H)-one - 54598-15-1

Specification

CAS No. 54598-15-1
Molecular Formula C12H13NO
Molecular Weight 187.242
IUPAC Name 4,5,7-trimethyl-1H-quinolin-2-one
Standard InChI InChI=1S/C12H13NO/c1-7-4-8(2)12-9(3)6-11(14)13-10(12)5-7/h4-6H,1-3H3,(H,13,14)
Standard InChI Key QUNDOKQKPLVQFD-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=CC(=O)NC2=C1)C)C

Introduction

Chemical Identity and Structural Features

Nomenclature and Synonyms

The compound is systematically named 4,5,7-trimethyl-1H-quinolin-2-one under IUPAC rules . Its registry number in the PubChem database is CID 943949, and it is alternatively identified by synonyms such as:

  • 4,5,7-Trimethylquinolin-2-ol

  • 4,5,7-Trimethyl-1,2-dihydroquinolin-2-one

  • 54598-15-1 (CAS number) .

Notably, a structurally distinct isomer, 2,5,7-trimethyl-1H-quinolin-4-one (CAS 65674-07-9), shares the same molecular formula but differs in methyl group positioning . This review focuses exclusively on the 4,5,7-trimethyl variant.

Molecular Structure and Stereochemistry

The compound features a quinolin-2-one backbone with methyl substituents at positions 4, 5, and 7 (Figure 1). The planar aromatic system and ketone group at position 2 contribute to its polarity and hydrogen-bonding capacity. Computational studies predict a Z-configuration for the C=N bond in its derivatives, stabilized by intramolecular hydrogen bonding .

Synthesis and Production

Isolation and Purification

High-performance liquid chromatography (HPLC) and recrystallization from polar solvents like methanol are standard purification techniques for quinolinone derivatives .

Physical and Chemical Properties

Physicochemical Data

Key properties include:

PropertyValueSource
Molecular Weight187.24 g/mol
Melting PointNot reported
Boiling PointNot reported
Density1.14–1.16 g/cm³ (predicted) *
pKa~4.6–4.7 (predicted) *

*Data from structurally similar isomers .

Solubility and Stability

The compound is expected to exhibit limited water solubility due to its hydrophobic methyl groups but may dissolve in organic solvents like dimethyl sulfoxide (DMSO) or chloroform. Stability under ambient conditions remains uncharacterized.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (DMSO-d6d_6):

  • Methyl protons resonate at δ 1.28–2.47 ppm (multiplets for C4, C5, and C7-CH3) .

  • Aromatic protons appear as singlets near δ 6.71–7.14 ppm .

13C NMR:

  • Carbonyl (C=O) signal at δ 165–170 ppm .

  • Methyl carbons between δ 15–26 ppm .

Mass Spectrometry

HPLC-HRMS analysis of analogous compounds reveals a parent ion peak at m/z 441.1590 ([M+H]+^+) , though the exact signature for 4,5,7-trimethylquinolin-2(1H)-one requires experimental validation.

Applications and Biological Relevance

Pharmaceutical Intermediates

The compound’s structure aligns with pharmacophores investigated for anticoagulant and antimicrobial activity. Suppliers like Nanjing Norris-Pharm Technology Co., Ltd and Merck KGaA list it as a research chemical , suggesting utility in drug discovery.

Material Science

Quinolinone derivatives are explored as ligands in coordination chemistry and fluorescent probes, though specific applications for this variant remain unexplored.

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